molecular formula C21H30N2O4 B606786 Carbamic acid, N-propyl-, (4aR,5R,6R,7R)-2,4,4a,5,6,7-hexahydro-7-methoxy-1,3,4a,5-tetramethyl-2-oxo-1H-benz(f)indol-6-yl ester CAS No. 209331-43-1

Carbamic acid, N-propyl-, (4aR,5R,6R,7R)-2,4,4a,5,6,7-hexahydro-7-methoxy-1,3,4a,5-tetramethyl-2-oxo-1H-benz(f)indol-6-yl ester

Cat. No. B606786
M. Wt: 374.47
InChI Key: HHRZNPFAGIHNGP-ZEZXVUOJSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CP-8668 is an orally active nonsteroidal progesterone receptor modulator with tetrahydrobenzindolone skeleton. CP8668 showed selective affinity for human progesterone receptor equal in strength to other steroidal progestins.

Scientific Research Applications

Enantioselective Preparations

  • This compound is used in the enantioselective preparation of dihydropyrimidones, a class of chiral compounds, through stereoselective Mannich reactions, contributing to advancements in asymmetric synthesis (Goss et al., 2009).

Synthesis and Antimicrobial Activity

  • It is involved in the synthesis of bisheterocycles and triheterocycles with demonstrated antimicrobial activities. These synthetic processes exhibit chemoselectivity towards nucleophilic attacks of hydrazine hydrate (Bhovi & Gadaginamath, 2005); (Donawade et al., 2005).

Preparation of Dipeptide Mimetics

  • The compound assists in the synthesis of optically active bicyclic 2-pyridone dipeptide mimetics, which are significant in peptide research and drug development (Dragovich et al., 2002).

Acetylcholinesterase Inhibitors

  • It forms the basis of novel inhibitors of acetylcholinesterase, indicated in studies for potential therapeutic applications in treating Alzheimer's disease (Decker, 2007).

Synthesis of Novel Indole Derivatives

  • In organic chemistry, it is used for synthesizing novel indole-based derivatives with significant antibacterial properties (Mulwad & Mir, 2008).

Asymmetric Esterification

  • This compound plays a role in the asymmetric esterification of free carboxylic acids, demonstrating the broad applicability of this compound in stereoselective synthesis (Shiina & Nakata, 2007).

Analgesic Agent Development

  • Research has been conducted on carbamic acid esters as potential analgesic agents, showing the versatility of this compound in medicinal chemistry (Chae et al., 2012).

properties

CAS RN

209331-43-1

Product Name

Carbamic acid, N-propyl-, (4aR,5R,6R,7R)-2,4,4a,5,6,7-hexahydro-7-methoxy-1,3,4a,5-tetramethyl-2-oxo-1H-benz(f)indol-6-yl ester

Molecular Formula

C21H30N2O4

Molecular Weight

374.47

IUPAC Name

Carbamic acid, N-propyl-, (4aR,5R,6R,7R)-2,4,4a,5,6,7-hexahydro-7-methoxy-1,3,4a,5-tetramethyl-2-oxo-1H-benz(f)indol-6-yl ester

InChI

InChI=1S/C21H30N2O4/c1-7-8-22-20(25)27-18-13(3)21(4)11-15-12(2)19(24)23(5)16(15)9-14(21)10-17(18)26-6/h9-10,13,17-18H,7-8,11H2,1-6H3,(H,22,25)/t13-,17+,18+,21+/m0/s1

InChI Key

HHRZNPFAGIHNGP-ZEZXVUOJSA-N

SMILES

CCCNC(=O)O[C@@H]1[C@@H]([C@]2(CC3=C(C(=O)N(C3=CC2=C[C@H]1OC)C)C)C)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

CP-8668;  CP8668;  CP 8668;  UNII-5371O2R79D.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Carbamic acid, N-propyl-, (4aR,5R,6R,7R)-2,4,4a,5,6,7-hexahydro-7-methoxy-1,3,4a,5-tetramethyl-2-oxo-1H-benz(f)indol-6-yl ester
Reactant of Route 2
Reactant of Route 2
Carbamic acid, N-propyl-, (4aR,5R,6R,7R)-2,4,4a,5,6,7-hexahydro-7-methoxy-1,3,4a,5-tetramethyl-2-oxo-1H-benz(f)indol-6-yl ester
Reactant of Route 3
Reactant of Route 3
Carbamic acid, N-propyl-, (4aR,5R,6R,7R)-2,4,4a,5,6,7-hexahydro-7-methoxy-1,3,4a,5-tetramethyl-2-oxo-1H-benz(f)indol-6-yl ester
Reactant of Route 4
Reactant of Route 4
Carbamic acid, N-propyl-, (4aR,5R,6R,7R)-2,4,4a,5,6,7-hexahydro-7-methoxy-1,3,4a,5-tetramethyl-2-oxo-1H-benz(f)indol-6-yl ester
Reactant of Route 5
Reactant of Route 5
Carbamic acid, N-propyl-, (4aR,5R,6R,7R)-2,4,4a,5,6,7-hexahydro-7-methoxy-1,3,4a,5-tetramethyl-2-oxo-1H-benz(f)indol-6-yl ester
Reactant of Route 6
Reactant of Route 6
Carbamic acid, N-propyl-, (4aR,5R,6R,7R)-2,4,4a,5,6,7-hexahydro-7-methoxy-1,3,4a,5-tetramethyl-2-oxo-1H-benz(f)indol-6-yl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.